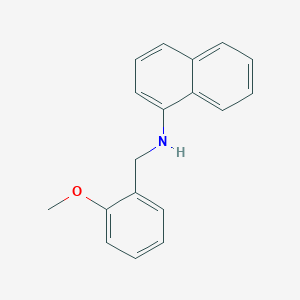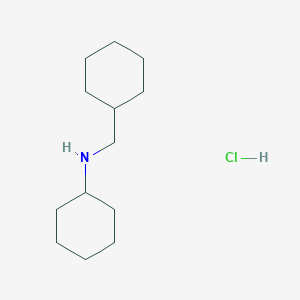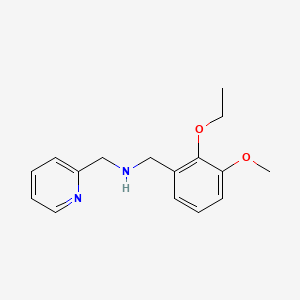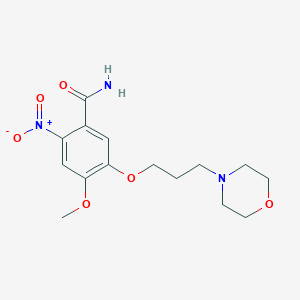
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one is a chemical compound that belongs to the family of chalcones. This compound has been widely studied due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects. Moreover, it has been found to possess potent antioxidant and free radical scavenging properties.
Mécanisme D'action
The mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects through several mechanisms, including inhibition of inflammatory mediators, modulation of oxidative stress, and interference with cell signaling pathways.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. Moreover, it has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products in cells and tissues. Additionally, it has been reported to possess antitumor activity against various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one in lab experiments include its potent pharmacological activities, low toxicity, and ease of synthesis. However, the limitations of using this compound include its poor solubility in water, which may limit its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one. One direction is to investigate the compound's potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to improve the compound's pharmacokinetic properties and develop novel formulations for its delivery. Moreover, further studies are needed to elucidate the compound's mechanism of action and identify its molecular targets.
Propriétés
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-14-7-9-17(21-2)15(11-14)16(19)8-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKGVBPFDIQTCI-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-4-nitro-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B3159294.png)
![Methyl 3-{[(3-chloroanilino)carbonyl]amino}propanoate](/img/structure/B3159300.png)
![2-Phenyl-2,9-dihydropyrazolo[4,3-b][1,4]benzoxazine](/img/structure/B3159305.png)





![N-(1-(1H-benzo[d][1,2,3]triazol-1-yl)-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3159348.png)
![{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3159362.png)

![N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B3159393.png)

